molecular formula C18H21ClN2O3 B2727700 Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate CAS No. 2470437-84-2

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate

Cat. No.: B2727700
CAS No.: 2470437-84-2
M. Wt: 348.83
InChI Key: VMTHYOZKQIMUKJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2470437-84-2 . It has a molecular weight of 348.83 . The compound is also known by its IUPAC name, tert-butyl 4- (7-chloro-2-oxoindolin-3-ylidene)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22) . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 348.83 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate serves as an intermediate in the synthesis of various chemically and pharmacologically significant derivatives. For example, it has been used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, illustrating its versatility in creating structurally diverse compounds with potential biological activities (Moskalenko & Boev, 2014). Moreover, its role in forming cyclic amino acid esters further emphasizes its utility in synthesizing compounds with complex architectures (Moriguchi et al., 2014).

Structural and Molecular Analysis

The compound's utility extends to enabling detailed structural and molecular analyses, as seen in studies involving X-ray crystallography. Such analyses contribute to a deeper understanding of molecular geometries and the formation of bicyclic systems, providing a foundation for designing compounds with specific chemical properties (Didierjean et al., 2004).

Chemical Building Blocks

Its application as a chemical building block is evident in the synthesis of enantiopure derivatives important for medicinal chemistry. This includes the production of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the compound's role in synthesizing enantiomerically pure substances for potential therapeutic use (Marin et al., 2004).

Intermediate in Biological Compound Synthesis

Additionally, this compound is crucial in developing intermediates for biologically active compounds such as crizotinib, highlighting its importance in pharmaceutical research and development (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTHYOZKQIMUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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